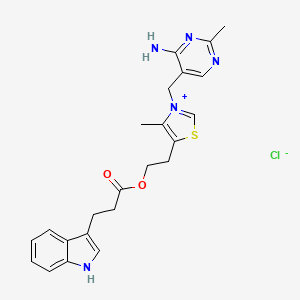
Thiamine indole-3-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine indole-3-propionate, also known as this compound, is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Health
Thiamine indole-3-propionate has been linked to metabolic health, primarily through its role in gut microbiota interactions. Research indicates that indole-3-propionic acid can enhance insulin sensitivity, regulate blood glucose levels, and inhibit liver lipid synthesis, making it a promising candidate for managing metabolic disorders such as obesity and type 2 diabetes mellitus .
Table 1: Effects of this compound on Metabolic Health
| Parameter | Effect | Reference |
|---|---|---|
| Insulin Sensitivity | Increased | |
| Blood Glucose Levels | Decreased | |
| Liver Lipid Synthesis | Inhibition | |
| Intestinal Barrier Function | Enhanced |
Neuroprotection
Thiamine is known for its neuroprotective properties. The combination with indole-3-propionic acid may enhance these effects, potentially offering therapeutic benefits in neurodegenerative diseases. Studies suggest that thiamine can mitigate oxidative stress and improve cognitive function, which could be amplified by the presence of indole derivatives .
Case Study: Neuroprotective Effects
A study involving animal models demonstrated that thiamine supplementation improved cognitive functions in subjects exposed to neurotoxic agents. The addition of indole-3-propionic acid showed synergistic effects, further enhancing cognitive performance and reducing markers of oxidative stress .
Stress Tolerance in Plants
This compound has shown promise in enhancing plant resilience against environmental stresses such as arsenic toxicity. Research on maize (Zea mays) indicates that treatments with thiamine and indole-3-acetic acid significantly improved growth and stress tolerance, suggesting that this compound can be utilized to bolster agricultural productivity under adverse conditions .
Table 2: Impact of this compound on Plant Growth Under Stress
| Stress Factor | Growth Improvement (%) | Reference |
|---|---|---|
| Arsenic Stress (50 mg/kg) | 39.4 | |
| Arsenic Stress (100 mg/kg) | 54.18 |
Microbial Interactions
This compound also plays a role in modulating gut microbiota composition, which can have downstream effects on host metabolism and immune responses. The metabolite has been shown to promote the growth of beneficial bacteria while inhibiting pathogenic strains, thus maintaining intestinal homeostasis .
Case Study: Microbiota Modulation
In a controlled study, subjects supplemented with this compound exhibited significant changes in gut microbiota diversity compared to controls. This shift was associated with improved metabolic parameters, highlighting the compound's potential as a dietary supplement for gut health .
Eigenschaften
CAS-Nummer |
83661-65-8 |
|---|---|
Molekularformel |
C23H26ClN5O2S |
Molekulargewicht |
472 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-(1H-indol-3-yl)propanoate;chloride |
InChI |
InChI=1S/C23H26N5O2S.ClH/c1-15-21(31-14-28(15)13-18-12-25-16(2)27-23(18)24)9-10-30-22(29)8-7-17-11-26-20-6-4-3-5-19(17)20;/h3-6,11-12,14,26H,7-10,13H2,1-2H3,(H2,24,25,27);1H/q+1;/p-1 |
InChI-Schlüssel |
KRXFUVUEJRVANS-UHFFFAOYSA-M |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-] |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-] |
Synonyme |
thiamine indole-3-propionate TI-3-P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















